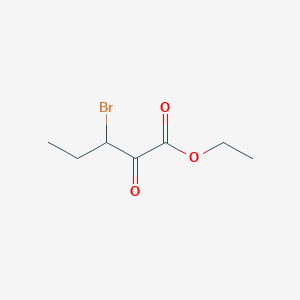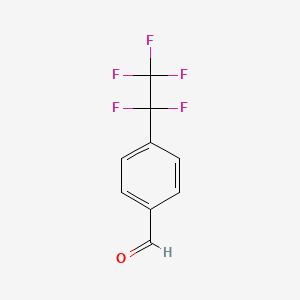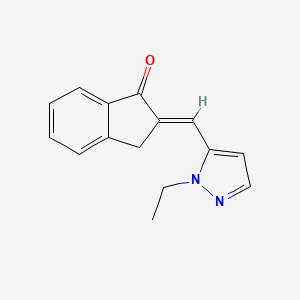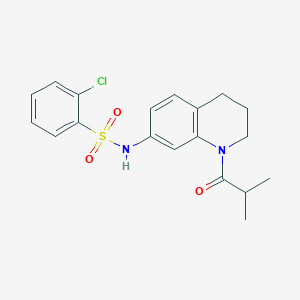![molecular formula C8H10F2N2O2 B2791947 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823442-10-9](/img/structure/B2791947.png)
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Structure : It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, it mimics similar-substituted pyrazole carboxamides. Key synthesis methods include the van Leusen pyrrole synthesis and the halogen dance reaction . These approaches enable the preparation of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .
Molecular Structure Analysis
The molecular structure of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid comprises a pyrazole ring with the difluoromethyl group (CF2H), a methyl group (CH3), and a carboxylic acid group (COOH) strategically positioned .
Chemical Reactions Analysis
This compound is an intermediate for the synthesis of several fungicides. It acts by inhibiting succinate dehydrogenase (SDH) , a crucial enzyme in the tricarboxylic acid (TCA) cycle. SDHIs (complex II inhibitors) are widely used in agriculture to combat various phytopathogens .
Physical And Chemical Properties Analysis
Mécanisme D'action
Orientations Futures
: Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatshefte für Chemie - Chemical Monthly, 149(5), 791–799. Link : Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link : MDPI. (2015). Synthesis, Antifungal Activity and Docking Studies of New Pyrazole-4-carboxamide Derivatives. Molecules, 20(5), 8395–8410. Link : De Gruyter. (2019). Crystal structure and molecular docking studies of new pyrazole-4-carboxamide derivatives. [Link]
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-8(2,7(13)14)12-4-3-5(11-12)6(9)10/h3-4,6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSUNCUIOBJERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2791873.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)


![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
